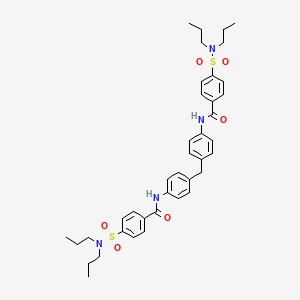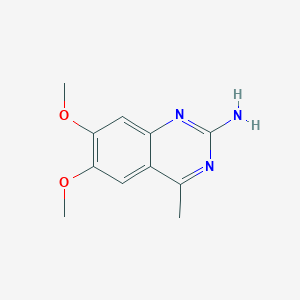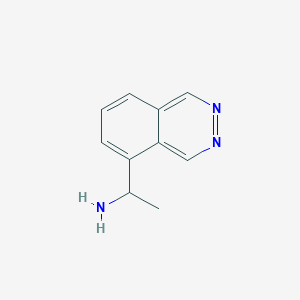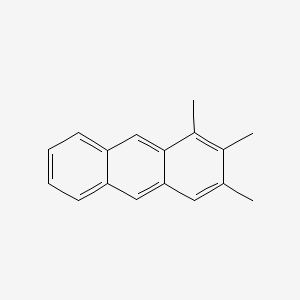
N,N'-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide): is a complex organic compound characterized by its unique structure, which includes methylene bridges, phenylene groups, and dipropylsulfamoyl benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of Intermediate Benzamides: The initial step involves the synthesis of 4-(N,N-dipropylsulfamoyl)benzamide through the reaction of 4-aminobenzamide with dipropylamine and a sulfonyl chloride reagent under basic conditions.
Coupling Reaction: The intermediate benzamides are then coupled with methylenebis(4,1-phenylene) through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials with specific properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dimethylsulfamoyl)benzamide)
- N,N’-(ethylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide)
- N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-diethylsulfamoyl)benzamide)
Uniqueness
N,N’-(methylenebis(4,1-phenylene))bis(4-(N,N-dipropylsulfamoyl)benzamide) is unique due to the presence of dipropylsulfamoyl groups, which may impart specific chemical and physical properties. These properties could include enhanced solubility, stability, or specific interactions with biological targets, distinguishing it from similar compounds with different alkyl groups.
Eigenschaften
Molekularformel |
C39H48N4O6S2 |
|---|---|
Molekulargewicht |
733.0 g/mol |
IUPAC-Name |
4-(dipropylsulfamoyl)-N-[4-[[4-[[4-(dipropylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C39H48N4O6S2/c1-5-25-42(26-6-2)50(46,47)36-21-13-32(14-22-36)38(44)40-34-17-9-30(10-18-34)29-31-11-19-35(20-12-31)41-39(45)33-15-23-37(24-16-33)51(48,49)43(27-7-3)28-8-4/h9-24H,5-8,25-29H2,1-4H3,(H,40,44)(H,41,45) |
InChI-Schlüssel |
ANFJXUIFBFCDBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)





![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)






